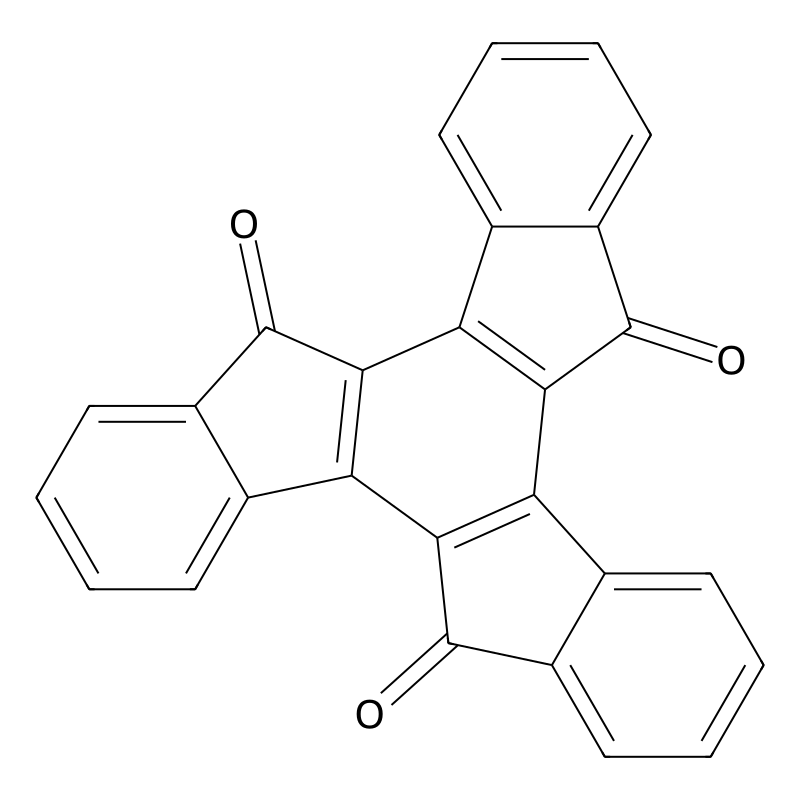Truxenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Photovoltaics
Field: Materials Chemistry
Application: Truxenone derivatives are used as acceptor materials in organic photovoltaic applications They are designed and synthesized for this specific purpose.
Methods: Efficient bilayer solar cells are fabricated with a subphthalocyanine (SubPc) donor.
Results: The truxenone-based solar cells outperform reference cells with a soluble fullerene derivative as the acceptor.
Fullerene Alternatives
Field: Materials Chemistry
Application: Truxenone derivatives are investigated as fullerene alternatives in organic photovoltaic applications.
Methods: A series of electron-deficient truxenone derivatives are synthesized and investigated.
Photocatalytic Hydrogen Evolution
Truxenone is a polycyclic aromatic compound characterized by its unique structural framework, which includes a truxene core. The chemical formula of truxenone is C${15}$H${10}$O, featuring a central truxene structure with carbonyl groups that contribute to its chemical properties. Truxenone and its derivatives have garnered attention due to their potential applications in various fields, including organic electronics and energy storage systems. The compound exhibits notable electronic properties that make it suitable for use in organic photovoltaic devices and as a cathode material in lithium-ion batteries.
- Cyclotrimerization: Truxenone can be synthesized through the cyclotrimerization of 2-methyl acetophenone, which leads to the formation of the truxene skeleton .
- Redox Reactions: The high-density carbonyl groups in truxenone enable it to undergo reversible redox reactions, making it an effective material for lithium-ion battery applications. This property allows for significant lithium ion storage capabilities .
- Metal Complexation: Truxenone can form complexes with various metals, which can alter its electronic properties and enhance its utility in materials science .
The biological activity of truxenone and its derivatives has been explored, particularly regarding their potential as therapeutic agents. Some studies have indicated that certain truxenone derivatives exhibit anti-cancer properties, although comprehensive biological evaluations are still ongoing. The electron-deficient nature of these compounds may contribute to their interactions with biological molecules, leading to various pharmacological effects.
Truxenone can be synthesized through several methods:
- Cyclotrimerization: As mentioned earlier, a common synthesis route involves the cyclotrimerization of 2-methyl acetophenone, yielding the truxene structure .
- Functionalization: Various functionalization techniques can be employed to modify the truxenone structure for specific applications, such as enhancing solubility or improving electronic properties .
- Covalent Organic Frameworks: Recent advancements have led to the development of truxenone-based covalent organic frameworks (COFs), which utilize truxenone as a building block for creating materials with tailored properties for energy storage applications .
Studies on the interactions of truxenone with various substrates have revealed important insights into its behavior in different environments:
- Adsorption Studies: Research has shown how truxenone interacts with metal surfaces like copper, providing valuable information on its potential use in catalysis and sensor applications .
- Complex Formation: The ability of truxenone to form complexes with metals has implications for its use in materials science, particularly in developing new electronic materials .
Several compounds share structural or functional similarities with truxenone. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Truxene | Core structure similar to truxenone | Lacks carbonyl groups; primarily studied for photonics |
| Phenanthrene | Polycyclic aromatic hydrocarbon | Known for its stability and fluorescence properties |
| Pyrene | Four fused benzene rings | Exhibits strong fluorescence; used in sensors |
| Anthracene | Three fused benzene rings | Commonly used in organic semiconductors |
Truxenone's uniqueness lies in its combination of a truxene core with carbonyl functionalities, which enhances its reactivity and applicability compared to these similar compounds. Its ability to participate in redox reactions while maintaining structural integrity under operational conditions sets it apart as a promising candidate for advanced material applications.








